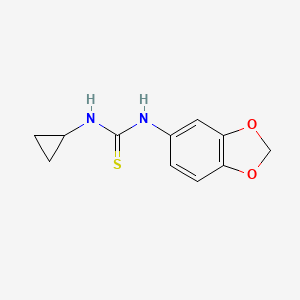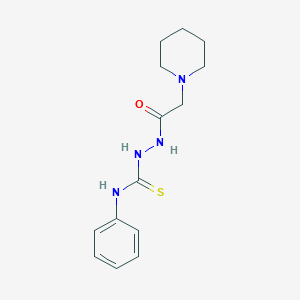![molecular formula C18H12ClN7O2 B11065561 3-(4-chlorophenyl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11065561.png)
3-(4-chlorophenyl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-NITROBENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both nitrobenzaldehyde and triazolopyridazine moieties in the structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITROBENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE typically involves multiple steps:
Diazotization: The process begins with the diazotization of 4-chloroaniline using sodium nitrite in an acidic medium to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-aminoacetonitrile hydrochloride to form an intermediate.
Cyclization: The intermediate undergoes cyclization under reflux conditions in ethanol to yield the desired triazolopyridazine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-NITROBENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.
Cyclization: The hydrazone moiety can undergo cyclization reactions to form different heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Cyclization: Acidic or basic catalysts can be used to promote cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the phenyl ring.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly as enzyme inhibitors or receptor modulators.
Biological Studies: It can be used to study the biological activity of triazolopyridazine derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The exact mechanism of action for 4-NITROBENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE is not well-defined. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The triazolopyridazine moiety may facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring structure and exhibit diverse biological activities.
1,2,3-Triazoles: These compounds are known for their applications in medicinal chemistry and can undergo similar chemical reactions.
Uniqueness
4-NITROBENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE is unique due to the combination of nitrobenzaldehyde and triazolopyridazine moieties. This combination may confer distinct chemical reactivity and biological activity compared to other triazole derivatives .
Properties
Molecular Formula |
C18H12ClN7O2 |
|---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C18H12ClN7O2/c19-14-5-3-13(4-6-14)18-23-22-17-10-9-16(24-25(17)18)21-20-11-12-1-7-15(8-2-12)26(27)28/h1-11H,(H,21,24)/b20-11+ |
InChI Key |
BALSIQRYRCDUSO-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11065489.png)
![1'-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3'-indol]-2'(1'H)-one](/img/structure/B11065502.png)
![4-(4-hydroxyphenyl)-6-isopropyl-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11065505.png)

![3-(4-chlorophenyl)-6-iodo-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11065514.png)

![5-benzyl-1-({2-[(3-bromo-5-methylbenzyl)oxy]ethoxy}methyl)-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11065525.png)
![N-[4-(2H-benzotriazol-2-yl)phenyl]-N-(propan-2-yl)furan-2-carboxamide](/img/structure/B11065529.png)
![1-(butan-2-yl)-3-hydroxy-4-[4-(prop-2-en-1-yloxy)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11065531.png)
![(4-bromophenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B11065536.png)
![7-Chloro-4-[4-(cyclopropylcarbonyl)-1-piperazinyl]quinoline](/img/structure/B11065544.png)
![3-{4-Amino-3-[(4-fluorobenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B11065552.png)

